4-(4-Methoxy-3-methylphenyl)benzoic acid, 95%
Overview
Description
4-(4-Methoxy-3-methylphenyl)benzoic acid (also known as 4-Methoxy-3-methylbenzoic acid or MMB) is an organic compound with a wide range of applications in the fields of scientific research, medicine, and biochemistry. It is widely used as an intermediate in the synthesis of various compounds, due to its relatively low cost and its availability in high purity. MMB has been widely studied and has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers and scientists.
Scientific Research Applications
MMB is widely used in scientific research, due to its relatively low cost and its availability in high purity. It has been used in the synthesis of various compounds, including pharmaceuticals, food additives, and organic materials. It has also been used as a reagent in various reactions, such as the synthesis of polymers, the preparation of nanoparticles, and the synthesis of metal complexes. In addition, MMB has been used as a starting material for the synthesis of various other compounds, such as the synthesis of polymers, the preparation of nanoparticles, and the synthesis of metal complexes.
Mechanism of Action
MMB has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). The exact mechanism of action of MMB is not yet fully understood, but it is believed to involve the inhibition of the activity of these enzymes. In addition, MMB has been shown to inhibit the activity of certain proteins, such as cyclin-dependent kinase (CDK) and histone deacetylase (HDAC).
Biochemical and Physiological Effects
MMB has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have a protective effect against oxidative stress and to reduce the risk of certain cancers. In addition, MMB has been shown to have a protective effect against cardiovascular disease, to reduce the risk of stroke, and to have anti-diabetic effects.
Advantages and Limitations for Lab Experiments
MMB has several advantages for use in laboratory experiments. It is relatively inexpensive, easily obtainable in high purity, and can be used in a wide range of reactions. However, it also has some limitations. It is not very soluble in water, and it can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, it is not very stable and can easily decompose in the presence of light or heat.
Future Directions
MMB has a wide range of potential applications in scientific research, medicine, and biochemistry, and there is still much to be explored. Potential future directions for research include further investigation of the biochemical and physiological effects of MMB, the development of new synthesis methods for MMB, the development of new applications for MMB, and the exploration of potential new uses for MMB in medicine and biochemistry. In addition, further research into the mechanism of action of MMB could lead to the development of new therapeutic agents.
properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-9-13(7-8-14(10)18-2)11-3-5-12(6-4-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCSDAAOKYVXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620419 | |
Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885965-61-7 | |
Record name | 4'-Methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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